6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate
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Overview
Description
6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple methoxy groups and a trimethylsilyl group attached to a triphenylene core, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Methoxylation: Introduction of methoxy groups to the aromatic ring through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Silylation: Addition of the trimethylsilyl group using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Triflation: Introduction of the triflate group using triflic anhydride (Tf2O) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, forming a simpler aromatic structure.
Substitution: The triflate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH3) in polar solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler aromatic compounds.
Substitution: Formation of new aromatic compounds with different functional groups.
Scientific Research Applications
6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity. These interactions can influence various molecular pathways, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
6,7,10,11-Tetrakis(methoxy)-triphenylene: Lacks the trimethylsilyl and triflate groups, making it less versatile in certain reactions.
3-(Trimethylsilyl)-triphenylenyl-2-triflate:
Uniqueness
6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate is unique due to the combination of methoxy, trimethylsily
Properties
IUPAC Name |
(6,7,10,11-tetramethoxy-3-trimethylsilyltriphenylen-2-yl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F3O7SSi/c1-32-20-8-14-15-9-21(33-2)23(35-4)11-17(15)19-13-25(38(5,6)7)24(36-37(30,31)26(27,28)29)12-18(19)16(14)10-22(20)34-3/h8-13H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANVZFSOZUBJKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F3O7SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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